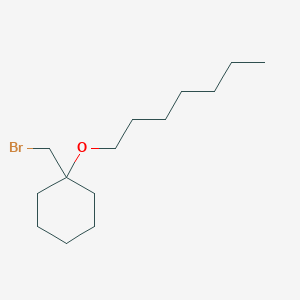
2-Chloro-6-(difluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a difluoromethyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several methods:
Chlorination and Difluoromethylation: One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents.
Nitration and Reduction: Another method involves the nitration of pyridine followed by reduction and subsequent chlorination.
Industrial Production Methods
Industrial production of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a trifluoromethyl group and a different position for the carboxylic acid group.
Uniqueness
2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and binding affinity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C7H4ClF2NO2 |
|---|---|
Peso molecular |
207.56 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13) |
Clave InChI |
HLEZPHNIVFZCIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)





